molecular formula C23H15Cl2F3N2O B3013776 2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether CAS No. 861208-35-7

2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether

Cat. No.: B3013776
CAS No.: 861208-35-7
M. Wt: 463.28
InChI Key: HTOJLYYCNQPSBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-[3-(trifluoromethyl)benzyl]-4-quinazolinol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or DMF.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Reduced quinazoline compounds.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether is unique due to the presence of both dichlorobenzyl and trifluoromethylbenzyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications.

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-2-[[3-(trifluoromethyl)phenyl]methyl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2F3N2O/c24-18-8-4-9-19(25)17(18)13-31-22-16-7-1-2-10-20(16)29-21(30-22)12-14-5-3-6-15(11-14)23(26,27)28/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOJLYYCNQPSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)C(F)(F)F)OCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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